molecular formula C9H7F2NO2 B8314479 1-(2,5-Difluorophenyl)-2-nitropropene

1-(2,5-Difluorophenyl)-2-nitropropene

Cat. No. B8314479
M. Wt: 199.15 g/mol
InChI Key: IEJLYPNEPQXFCV-UHFFFAOYSA-N
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Patent
US09273055B2

Procedure details

In a dry flask were placed NaBH4 (9.50 g, 0.251 mol) and 300 mL of dry THF. The flask was cooled to 0° C. under argon and 42.76 g of BF3(Et2O) was added via a syringe. After addition, a solution of 10.0 g (50.21 mmol) of 1-(2,5-difluorophenyl)-2-nitropropene was added dropwise via a syringe, and the reaction mixture was heated to reflux for 8 h. The reaction was quenched by carefully pouring the mixture to water, acidified with 2 N HCl and heated to 80° C. for 4 h. The THF was removed under reduced pressure; the residue was washed with ether twice (2×50 mL). The aqueous layer was separated, made strongly alkaline with 10% aqueous NaOH solution and extracted with ether until no product is left in aqueous layer. The extracts were dried over anhydrous MgSO4, filtered, evaporated and purified by column chromatography (silica-gel, CH2Cl2/MeOH=9/1 v/v) to give a colorless oil, 7.65 g, 88.9% yield. MS: 172.0 [M+H]+. 1H NMR (DMSO-d6, 500 MHz): δ 7.20-7.13 (m, 1H), 7.10-7.05 (m, 2H), 3.06 (sextet, 1H, J=6.5 Hz), 2.63-2.54 (m, 2H), 0.96 (d, 3H, J=6.0 Hz). Racemate status was confirmed by HPLC using a chiral column as described for compound D below.
Name
Quantity
9.5 g
Type
reactant
Reaction Step One
[Compound]
Name
BF3(Et2O)
Quantity
42.76 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
compound D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:5]=1[CH:11]=[C:12]([N+:14]([O-])=O)[CH3:13]>C1COCC1>[F:3][C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:5]=1[CH2:11][CH:12]([NH2:14])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
BF3(Et2O)
Quantity
42.76 g
Type
reactant
Smiles
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)C=C(C)[N+](=O)[O-]
Step Four
Name
compound D
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a dry flask were placed
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by carefully pouring the mixture to water
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C. for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The THF was removed under reduced pressure
WASH
Type
WASH
Details
the residue was washed with ether twice (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether until no product
WAIT
Type
WAIT
Details
is left in aqueous layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica-gel, CH2Cl2/MeOH=9/1 v/v)
CUSTOM
Type
CUSTOM
Details
to give a colorless oil, 7.65 g, 88.9% yield

Outcomes

Product
Name
Type
Smiles
FC1=C(C=C(C=C1)F)CC(C)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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